![molecular formula C16H14ClFO4 B14213055 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819075-77-9](/img/structure/B14213055.png)
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H14ClFO4 This compound is characterized by the presence of a benzaldehyde group substituted with chloro, fluoro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and 2,6-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-6-fluorophenol is reacted with 2,6-dimethoxybenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
- 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
Uniqueness
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents along with multiple methoxy groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
819075-77-9 |
|---|---|
Formule moléculaire |
C16H14ClFO4 |
Poids moléculaire |
324.73 g/mol |
Nom IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14ClFO4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3 |
Clé InChI |
NYPCTJAPWBSHDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
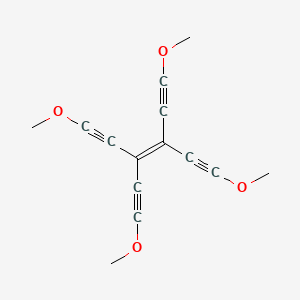

![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)

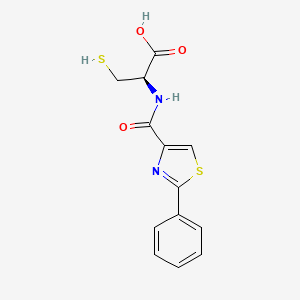
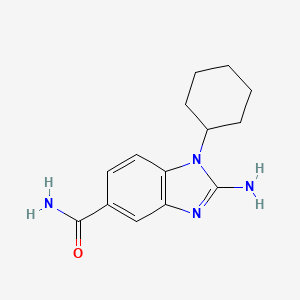
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
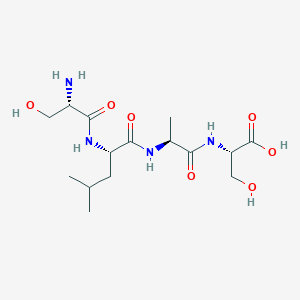
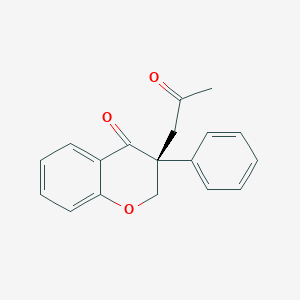

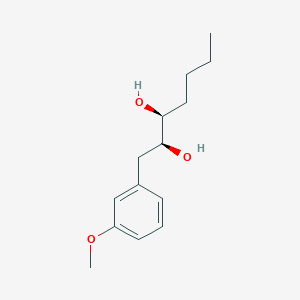
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
